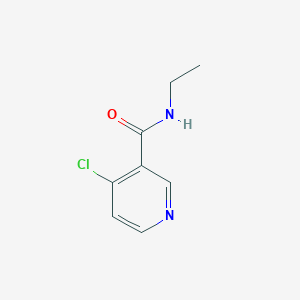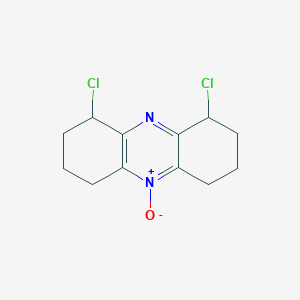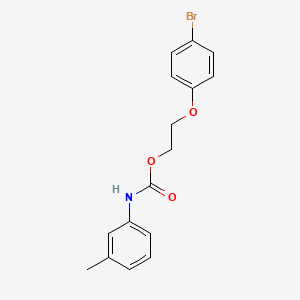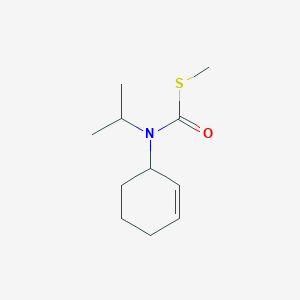
S-Methyl cyclohex-2-en-1-yl(propan-2-yl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl cyclohex-2-en-1-yl(propan-2-yl)carbamothioate is a chemical compound with a complex structure that includes a cyclohexene ring, a propan-2-yl group, and a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl cyclohex-2-en-1-yl(propan-2-yl)carbamothioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohex-2-en-1-one with propan-2-ylamine to form an intermediate, which is then treated with methyl isothiocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
S-Methyl cyclohex-2-en-1-yl(propan-2-yl)carbamothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamothioate group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium halides or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted carbamothioates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-Methyl cyclohex-2-en-1-yl(propan-2-yl)carbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Methyl cyclohex-2-en-1-yl(propan-2-yl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with a similar cyclohexene ring structure.
Propan-2-ylamine: Shares the propan-2-yl group but lacks the carbamothioate moiety.
Methyl isothiocyanate: Contains the isothiocyanate group but lacks the cyclohexene ring.
Uniqueness
S-Methyl cyclohex-2-en-1-yl(propan-2-yl)carbamothioate is unique due to its combination of a cyclohexene ring, a propan-2-yl group, and a carbamothioate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62603-89-8 |
|---|---|
Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
S-methyl N-cyclohex-2-en-1-yl-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C11H19NOS/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h5,7,9-10H,4,6,8H2,1-3H3 |
InChI Key |
DBFQHSLWIYCKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCC=C1)C(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


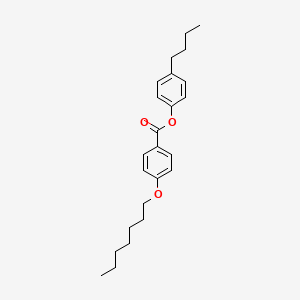
![3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide](/img/structure/B14520224.png)
![8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14520227.png)

![N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14520239.png)
![Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14520251.png)

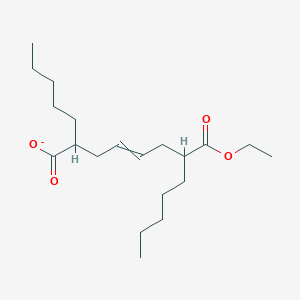
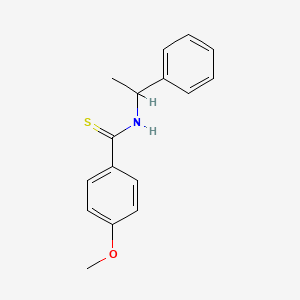
![Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate](/img/structure/B14520280.png)
